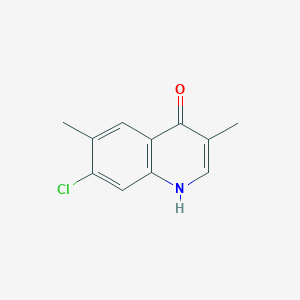

7-Chloro-3,6-dimethylquinolin-4(1h)-one

Description

Strategic Importance of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a bicyclic aromatic heterocycle that has captivated chemists for over a century. Its unique electronic properties and the ability to participate in a wide range of chemical reactions make it a valuable building block in organic synthesis.

In the realm of medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. Numerous drugs across various therapeutic areas incorporate the quinoline core, underscoring its importance in drug discovery and development. The applications of quinoline derivatives are not limited to medicine; they also play a significant role in materials science, where their photophysical and electronic properties are harnessed for the development of sensors, dyes, and organic light-emitting diodes (OLEDs).

Quinolin-4(1H)-ones, also known as 4-quinolones, are a class of quinoline derivatives characterized by a carbonyl group at the 4-position. These compounds can exist in tautomeric equilibrium with their 4-hydroxyquinoline (B1666331) isomers. However, extensive spectroscopic studies have shown that in both solid and solution states, the keto-form (quinolin-4(1H)-one) is predominantly favored over the enol-form (4-hydroxyquinoline). The presence of the carbonyl group and the adjacent nitrogen atom creates a reactive center that is crucial for both the biological activity and the synthetic utility of these molecules.

The Significance of Substituents in the Quinolin-4(1H)-one Framework: Focus on Chlorination and Methylation

The biological and chemical properties of the quinolin-4(1H)-one scaffold can be finely tuned by the introduction of various substituents at different positions of the ring system. In the case of 7-Chloro-3,6-dimethylquinolin-4(1H)-one, the presence of a chlorine atom and two methyl groups is of particular significance.

Chlorination: The introduction of a chlorine atom, a halogen, can significantly impact the physicochemical properties of the molecule. Halogenation can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the electronegativity and size of the chlorine atom can influence the electronic distribution within the quinoline ring, potentially affecting binding interactions with biological targets. The 7-position of the quinoline ring is a common site for substitution in many biologically active compounds.

Methylation: The presence of methyl groups, which are alkyl substituents, can also modulate the properties of the quinolin-4(1H)-one core. Methyl groups can affect the molecule's steric profile, influencing how it fits into the binding pocket of a receptor or enzyme. They can also impact the compound's metabolic stability by blocking sites that are susceptible to oxidative metabolism.

Overview of Research Perspectives on Halogenated and Alkylated Quinolin-4(1H)-ones

Research into halogenated and alkylated quinolin-4(1H)-ones is an active area of investigation, driven by the quest for new therapeutic agents with improved efficacy and selectivity. Studies on various derivatives have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. smolecule.com The specific substitution pattern on the quinoline ring is a critical determinant of the observed biological activity. For instance, different isomers with the same substituents at different positions can exhibit vastly different pharmacological profiles.

The synthesis of libraries of substituted quinolin-4(1H)-ones allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery. The general reactivity of the this compound scaffold is expected to be characteristic of quinoline derivatives. The chlorine atom at the 7-position can potentially undergo nucleophilic substitution, allowing for the introduction of a variety of other functional groups. The keto group at the 4-position can participate in condensation reactions, while the methyl groups could be sites for further functionalization through radical reactions. smolecule.com

While specific research on this compound is not widely available, the foundational knowledge of the quinoline nucleus and the influence of its substituents provide a strong basis for predicting its potential chemical and biological properties. Further investigation into this and related compounds could unveil novel applications in both medicinal chemistry and materials science.

Below is an interactive data table summarizing the general biological activities observed in various 7-chloroquinoline (B30040) derivatives, providing a contextual framework for the potential of the title compound.

| Derivative Class | Biological Activity | Example Compound(s) | Reference |

| 7-Chloro-4-quinolinylhydrazones | Anticancer, Antifungal, Antileishmanial | Various substituted hydrazones | nih.govresearchgate.netnih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Antiproliferative | Various thioalkyl derivatives | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Anticancer | Various benzimidazole (B57391) hybrids | mdpi.com |

| Other 7-Chloroquinoline Derivatives | Antimalarial, Antimicrobial | Various | semanticscholar.org |

Structure

3D Structure

Properties

CAS No. |

5412-33-9 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

7-chloro-3,6-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-8-10(4-9(6)12)13-5-7(2)11(8)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

RFYNRITXEOWSDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NC=C(C2=O)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of the 7 Chloro 3,6 Dimethylquinolin 4 1h One Core

Investigation of Electrophilic Substitution Patterns

The quinolin-4-one ring system, while containing a deactivating carbonyl group, is subject to electrophilic aromatic substitution, primarily on the carbocyclic (benzene) ring. The reactivity is modulated by the existing substituents: the ortho, para-directing methyl group at C(6) and the deactivating, ortho, para-directing chloro group at C(7).

Halogenation (e.g., Bromination at C(2), C(3), C(6) positions)

Halogenation of the 7-chloro-3,6-dimethylquinolin-4(1H)-one core can occur at several positions, depending on the reaction conditions and the nature of the halogenating agent.

C(3) Position : The C(3) position of 4-quinolones is activated towards electrophilic attack, particularly when the molecule is in its 4-hydroxyquinoline (B1666331) tautomeric form. Research on various 4-quinolone scaffolds has demonstrated that this position is highly susceptible to regioselective halogenation. acs.orgnih.gov A facile and effective method for this transformation involves using potassium halide salts as the halogen source with a hypervalent iodine(III) reagent as an oxidant, which can proceed under mild, eco-friendly conditions. nih.gov This C(sp²)–H to C(sp²)–X (where X = Cl, Br, I) transformation provides a direct route to C(3)-halogenated derivatives. nih.gov

Benzene (B151609) Ring Positions (C(5) and C(8)) : Standard electrophilic aromatic halogenation conditions (e.g., Br₂ with a Lewis acid catalyst) would target the benzene portion of the molecule. wikipedia.org The directing effects of the existing substituents must be considered. The C(6)-methyl group is an activating, ortho, para-director, while the C(7)-chloro group is a deactivating, ortho, para-director. The C(8) position is ortho to the chloro group, and the C(5) position is ortho to the methyl group and para to the chloro group. Substitution at C(5) is sterically hindered by the adjacent C(6)-methyl group and the fused ring system. Therefore, halogenation is most likely to occur at the C(8) position.

| Position | Reagents & Conditions | Expected Product | Rationale |

| C(3) | KX (X=Cl, Br, I), PIFA/PIDA, Room Temp | 7-Chloro-3-halo-3,6-dimethylquinolin-4(1H)-one | Regioselective C-H functionalization of the activated C(3) position in the enol tautomer. acs.orgnih.gov |

| C(8) | Br₂, Lewis Acid (e.g., FeBr₃) | 8-Bromo-7-chloro-3,6-dimethylquinolin-4(1H)-one | Electrophilic aromatic substitution directed ortho to the C(7)-Cl group. |

Introduction of Nitro and Sulfonyl Groups

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that proceed through highly reactive electrophiles, the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) or its protonated form, respectively. masterorganicchemistry.comyoutube.com

Nitration : The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion will attack the electron-rich positions of the aromatic ring. For the this compound core, the directing effects of the C(6)-methyl and C(7)-chloro groups favor substitution at the C(5) and C(8) positions. Given the steric hindrance at C(5), the C(8) position is the more probable site for nitration. Studies on related quinazolinones have shown that nitration can occur on the benzene ring. researchgate.net

Sulfonation : This reaction is typically performed using fuming sulfuric acid (H₂SO₄ + SO₃). masterorganicchemistry.com Similar to nitration, the substitution pattern is governed by the existing groups, making the C(8) position the most likely site for the introduction of a sulfonyl group (-SO₃H).

| Reaction | Reagents & Conditions | Likely Product | Rationale |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 7-Chloro-3,6-dimethyl-8-nitroquinolin-4(1H)-one | Electrophilic attack at the C(8) position, guided by the directing effects of existing substituents. researchgate.net |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | 7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-8-sulfonic acid | Electrophilic attack at the C(8) position, the most electronically favored and sterically accessible site. masterorganicchemistry.com |

Nucleophilic Transformations and Alkylation Reactions

The quinolin-4-one nucleus contains several centers susceptible to nucleophilic attack and functionalization, most notably the nitrogen at position 1 and the carbonyl carbon at position 4.

N-Alkylation and O-Alkylation Processes: Control of Regioselectivity

The this compound core is an ambident nucleophile, capable of undergoing alkylation at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). researchgate.netnih.gov This reactivity is a direct consequence of its tautomeric nature (discussed in section 3.3). The control of regioselectivity between N- and O-alkylation is a critical aspect of its derivatization and can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.govjuniperpublishers.com

N-Alkylation : This process yields a 1-alkyl-7-chloro-3,6-dimethylquinolin-4(1H)-one. It is generally favored by using polar aprotic solvents like DMF in the presence of a base such as potassium carbonate (K₂CO₃). juniperpublishers.com Softer alkylating agents, like primary alkyl halides, also tend to favor N-alkylation. researchgate.net

O-Alkylation : This reaction produces a 4-alkoxy-7-chloro-3,6-dimethylquinoline. O-alkylation can often be achieved by first converting the C(4)-carbonyl to a more reactive C(4)-chloro group using reagents like phosphorus oxychloride (POCl₃), followed by alcoholysis. juniperpublishers.com Direct O-alkylation can sometimes be favored by using silver salts of the quinolone or by employing specific reaction conditions that favor reaction at the harder oxygen atom. nih.gov

The regioselectivity of these reactions is crucial as N- and O-alkylated derivatives often exhibit distinct biological and chemical properties. researchgate.net

| Reaction Type | Typical Conditions | Product Type | Key Factors |

| N-Alkylation | Alkyl halide (R-X), K₂CO₃, DMF | 1-Alkyl-quinolin-4-one | Favored by polar aprotic solvents and alkali metal bases. nih.govjuniperpublishers.com |

| O-Alkylation | 1. POCl₃ 2. Alcohol (R-OH) | 4-Alkoxy-quinoline | Two-step process via a 4-chloroquinoline (B167314) intermediate. juniperpublishers.com |

| O-Alkylation | Silver salt (Ag⁺), R-X, Benzene | 4-Alkoxy-quinoline | Use of silver salts can favor O-alkylation. nih.gov |

Functionalization at Reactive Centers (e.g., positions 1, 3, and 4)

Position 1 (Nitrogen) : As detailed above, the N(1) position is a primary site for functionalization via N-alkylation, N-arylation, and N-acylation reactions, allowing for the introduction of a wide variety of substituents. organic-chemistry.org

Position 3 (Methyl Group/C-H bond) : While the C(3)-methyl group itself is relatively unreactive, the adjacent C(3)-H bond in related 4-quinolones without a methyl substituent is known to be a site for electrophilic substitution, such as halogenation. acs.orgnih.gov The presence of the methyl group at C(3) in the target compound blocks this pathway but opens up possibilities for reactions involving the methyl group itself, such as radical halogenation under specific conditions.

Position 4 (Carbonyl Group) : The carbonyl group at C(4) is a key functional handle for extensive derivatization. A pivotal strategy involves its conversion to a 4-chloro group using reagents like POCl₃ or PCl₅. researchgate.netmdpi.com The resulting 4-chloro-7-chloroquinoline derivative is highly activated for nucleophilic aromatic substitution (SNAr). tandfonline.com The electron-withdrawing nature of the quinoline (B57606) nitrogen atom makes the C(4) position highly electrophilic, facilitating displacement of the chloride by a wide range of nucleophiles. tandfonline.comnih.gov This allows for the introduction of diverse functionalities, including:

O-Nucleophiles : Alkoxides and phenoxides to form ethers (O-alkylation products).

N-Nucleophiles : Amines (primary and secondary), hydrazines, and azides to generate 4-amino, 4-hydrazino, and 4-azido derivatives. mdpi.comtandfonline.com

S-Nucleophiles : Thiols and thiophenols to produce 4-thioether derivatives. mdpi.comnih.gov

This SNAr reaction at the C(4) position is a cornerstone for building molecular diversity from the quinolin-4-one core. tandfonline.comnih.gov

Impact of Tautomerism on Reactivity Profiles

The chemical behavior of this compound is profoundly influenced by keto-enol tautomerism. The compound exists in a dynamic equilibrium between the quinolin-4(1H)-one (keto) form and the 4-hydroxyquinoline (enol) form. rsc.orgwikipedia.org In most solid and solution states, the keto form is thermodynamically favored. researchgate.netresearchgate.net

This tautomeric equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity profile:

Reactions of the Keto Tautomer (Quinolin-4(1H)-one) : The keto form possesses a nucleophilic nitrogen atom within the amide-like functionality. This site is responsible for N-alkylation reactions. The carbonyl group itself is the site of attack for chlorinating agents like POCl₃, which is the first step in the highly versatile SNAr derivatization pathway at C(4). mdpi.com

Reactions of the Enol Tautomer (4-Hydroxyquinoline) : The enol form behaves like a substituted phenol. The hydroxyl group's oxygen atom is a nucleophilic center, leading to O-alkylation under specific conditions. Furthermore, the enol form is an electron-rich aromatic system, which explains the enhanced reactivity of the C(3) position toward electrophilic substitution like halogenation. researchgate.net The enol tautomer has a fully aromatic bicyclic system, which is not the case for the keto tautomer where the nitrogen-containing ring is non-aromatic. acs.orgnih.gov

The reaction conditions can shift this equilibrium and thus control the reaction outcome. For instance, the choice of base and solvent can selectively deprotonate either the nitrogen or the oxygen, directing subsequent alkylation to the desired position. researchgate.net Therefore, a comprehensive understanding of the tautomeric behavior is essential for the rational design of synthetic strategies to modify the this compound core. researchgate.net

Synthesis of Heterocyclic Fused Systems and Hybrid Molecules

The development of hybrid molecules and fused systems from the this compound core can be approached through several synthetic pathways. These strategies aim to introduce new heterocyclic rings or link other bioactive moieties to the quinolinone scaffold, thereby modulating its biological activity.

One potential avenue for creating fused heterocyclic systems involves the derivatization of the quinolinone core to introduce reactive handles suitable for cyclization reactions. A key transformation in this regard is the Vilsmeier-Haack reaction, which can be employed to formylate activated aromatic and heterocyclic compounds. cambridge.orgiaamonline.orgijpcbs.comwikipedia.orgchemijournal.com For the this compound, this reaction would likely introduce a formyl group at the C3 position, a common site for electrophilic substitution in quinolinone rings. This formylated intermediate can then serve as a precursor for the construction of various fused heterocycles.

For instance, the synthesis of pyrazolo[4,3-c]quinolines has been achieved from quinolin-4-one derivatives. tandfonline.comnih.govmdpi.comresearchgate.netnih.gov This suggests a plausible route where a suitably functionalized this compound could undergo cyclization to yield a pyrazolo-fused derivative.

The creation of hybrid molecules, on the other hand, typically involves linking the quinolinone core to another heterocyclic system via a flexible or rigid linker. The 7-chloro substituent on the quinolinone ring offers a potential site for nucleophilic substitution, allowing for the introduction of linkers bearing amino, hydroxyl, or thiol functionalities. These linkers can then be further derivatized to attach other bioactive moieties.

While the majority of published research focuses on the 7-chloro-4-aminoquinoline scaffold for the synthesis of hybrid molecules, nih.govmdpi.comnih.gov the underlying principles of molecular hybridization can be adapted to the this compound core. For example, the synthesis of quinoline-pyrazoline hybrids has been reported, where a chalcone (B49325) intermediate derived from a quinoline core undergoes cyclization with a hydrazine (B178648) derivative to form the pyrazoline ring. nih.gov A similar strategy could potentially be employed starting from an appropriately functionalized this compound.

The following table outlines potential synthetic strategies for the derivatization of the this compound core to form fused systems and hybrid molecules, based on analogous reactions reported for related quinoline and quinolinone compounds.

Table 1: Potential Strategies for the Synthesis of Fused and Hybrid Molecules from this compound

| Strategy | Key Intermediate | Target System | Analogous Reaction Reference |

|---|---|---|---|

| Fused Systems | |||

| Vilsmeier-Haack Formylation followed by Cyclization | 3-Formyl-7-chloro-3,6-dimethylquinolin-4(1H)-one | Pyrazolo[4,3-c]quinoline | chemijournal.comtandfonline.comnih.govmdpi.comresearchgate.netnih.gov |

| Hybrid Molecules | |||

| Nucleophilic Substitution at C7 | 7-(Linker)-3,6-dimethylquinolin-4(1H)-one | Quinolinone-Pyrazoline Hybrid | nih.govnih.gov |

| Quinolinone-Benzimidazole Hybrid | mdpi.com |

It is important to note that the reactivity of the this compound core may be influenced by the electronic effects of the methyl groups and the tautomeric nature of the 4-oxo functionality. Therefore, optimization of reaction conditions would be crucial for the successful implementation of these synthetic strategies.

Advanced Computational and Theoretical Investigations of 7 Chloro 3,6 Dimethylquinolin 4 1h One

Quantum Chemical Methodologies and Electronic Structure Analysis

Quantum chemical methods are fundamental in understanding the electronic properties and reactivity of molecules. For a novel compound like 7-Chloro-3,6-dimethylquinolin-4(1H)-one, these methodologies would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations could be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties (such as dipole moment and polarizability) of this compound in its ground state. Such studies on related chloroquinoline derivatives have been performed to understand their structural and spectroscopic features. frontiersin.org However, specific DFT data for this compound, including bond lengths, bond angles, and dihedral angles, are not available in the current body of scientific literature.

Table 4.1.1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following table is a representation of the types of data that would be generated from DFT calculations and is for illustrative purposes only, as no specific data exists in the literature for this compound.)

| Parameter | Hypothetical Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its potential to engage in chemical reactions. An FMO analysis of this compound would help in identifying the nucleophilic and electrophilic sites, thus predicting its behavior in various chemical reactions. While FMO analyses have been conducted on other quinoline (B57606) derivatives to understand their chemical behavior, no such analysis has been published for this compound. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. An MD simulation of this compound would provide detailed information on its conformational flexibility and its interactions with solvent molecules or biological macromolecules, such as proteins or DNA. This would be particularly useful in understanding its potential biological activity. Despite the application of MD simulations to other quinolinone analogues to explore their binding modes with biological targets, there is no published research detailing MD simulations specifically for this compound. researchgate.net

In Silico Mechanistic Studies of Reactions involving Quinolin-4(1H)-ones

In silico mechanistic studies use computational methods to investigate the pathways of chemical reactions. Such studies on reactions involving the quinolin-4(1H)-one scaffold could elucidate the transition states and intermediates, providing a deeper understanding of the reaction mechanisms. For instance, the bromination of quinolin-4(1H)-ones has been studied to understand the reactivity of the quinolone ring. nuph.edu.ua However, there are no specific in silico mechanistic studies in the literature for reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structures of compounds to their biological activities or physicochemical properties, respectively. The development of QSAR and QSPR models for derivatives of this compound would be a valuable step in designing new compounds with enhanced activities or desired properties. These models are typically built using a series of related compounds and various molecular descriptors. While QSAR studies have been performed on various 7-chloroquinoline (B30040) derivatives to explore their therapeutic potential, no such models have been developed specifically for derivatives of this compound. nih.gov

Table 4.4.1: Representative Molecular Descriptors for QSAR/QSPR Studies of Quinolin-4(1H)-one Derivatives (Note: This table lists common descriptors used in QSAR/QSPR studies of quinolone derivatives and is for illustrative purposes. No specific QSAR/QSPR models for this compound derivatives are available.)

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Biological Activity and Mechanistic Elucidation of 7 Chloro 3,6 Dimethylquinolin 4 1h One Derivatives

Broad-Spectrum Biological Relevance of Quinolin-4(1H)-ones

Quinolin-4(1H)-ones, a class of heterocyclic compounds, exhibit a wide array of biological activities, making them a subject of significant interest in medicinal chemistry. mdpi.comnih.gov These compounds, which can be found in nature or synthesized in the laboratory, have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents. mdpi.comnih.gov The versatility of the quinolin-4-one scaffold allows for a variety of chemical modifications, leading to a diverse range of pharmacological properties. mdpi.com

Modulatory Effects on Cellular Processes and Pathways

Quinolin-4(1H)-one derivatives have been shown to influence a variety of cellular processes and signaling pathways, which are crucial for cell growth, division, and survival. Their ability to interact with key cellular components makes them promising candidates for the development of new therapeutic agents, particularly in the context of cancer.

Several derivatives of quinolin-4(1H)-one have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule formation, these compounds can arrest the cell cycle in the G2/M phase, leading to the inhibition of cell division and proliferation. nih.govresearchgate.net For instance, certain dihydroquinolin-4(1H)-one derivatives that target the colchicine (B1669291) binding site on tubulin have shown significant antiproliferative activities against various cancer cell lines. nih.gov

Quinolin-4(1H)-ones have also been investigated as inhibitors of topoisomerases and kinases, enzymes that play critical roles in DNA replication, transcription, and cell signaling. mdpi.comacs.org For example, some quinolone antibacterials exert their toxic effects by converting topoisomerase IV into a poisonous adduct on DNA. nih.gov Additionally, certain quinolin-4-one derivatives have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair. researchgate.netepa.gov

A significant mechanism through which quinolin-4(1H)-one derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net These compounds can trigger apoptosis through both the intrinsic and extrinsic pathways. nih.govresearchgate.net Studies have shown that certain quinoline (B57606) derivatives can activate caspases, which are key proteases in the apoptotic cascade, and modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govresearchgate.net For example, a novel quinazolinone derivative was found to induce cytochrome c-mediated apoptosis in human leukemia cells. nih.gov Similarly, some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as inducers of apoptosis by activating caspases and upregulating the pro-apoptotic protein Bax. mdpi.com

Disruption of Microbial Quorum Sensing Systems and Antibacterial Action

Beyond their effects on eukaryotic cells, quinolin-4(1H)-ones have demonstrated significant activity against bacteria, including the ability to interfere with quorum sensing (QS). nih.gov QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. nih.gov Certain 2-alkyl-4(1H)-quinolones produced by Pseudomonas aeruginosa act as QS signal molecules. nih.gov By disrupting these signaling pathways, quinolin-4-one derivatives can attenuate bacterial virulence, making them a promising avenue for the development of new antibacterial agents that are less likely to promote resistance. nuph.edu.uanih.gov The antibacterial activity of quinolones is well-established, with fluoroquinolones being a prominent class of antibiotics. nih.govnih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

Several quinolin-4(1H)-one derivatives have been shown to possess antioxidant properties, which are attributed to their ability to scavenge free radicals. mdpi.comsigmaaldrich.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. The radical scavenging activity of these compounds has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.comsapub.org For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising antioxidant activity by effectively scavenging DPPH radicals. mdpi.com Similarly, a series of 2-phenylquinolin-4(1H)-ones demonstrated moderate to high antioxidant activity. sigmaaldrich.com

Anti-inflammatory Properties

Quinoline derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory effects. While direct studies on the anti-inflammatory properties of 7-Chloro-3,6-dimethylquinolin-4(1H)-one are not extensively available in the reviewed literature, research on structurally related 7-chloro-quinoline derivatives provides significant insights into their potential as anti-inflammatory agents.

Derivatives of 4-aminoquinoline (B48711) have been noted for their potential biological properties. tbzmed.ac.ir The introduction of different functional groups to the quinoline scaffold can significantly influence its anti-inflammatory activity. For instance, a study on a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives demonstrated their ability to inhibit the release of nitric oxide (NO), a key mediator in the inflammatory process, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. tbzmed.ac.ir One particular derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, showed potent NO inhibitory activity. tbzmed.ac.ir This was accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) protein and decreased gene expression levels of inflammatory markers. tbzmed.ac.ir

Furthermore, in vivo studies using a carrageenan-induced paw edema model in mice, a common assay for acute inflammation, revealed that this derivative significantly reduced swelling. tbzmed.ac.ir This effect was associated with a decrease in serum levels of NO and cyclooxygenase-2 (COX-2), another crucial enzyme in the inflammatory cascade. tbzmed.ac.ir These findings underscore the potential of the 7-chloro-quinoline scaffold as a basis for the development of novel anti-inflammatory drugs. The anti-inflammatory and analgesic activities of these compounds are thought to be mediated by the suppression of various inflammatory mediators. tbzmed.ac.ir

Another related compound, 4-phenylselenyl-7-chloroquinoline, has also been shown to possess anti-inflammatory and antinociceptive properties. nih.gov This suggests that modifications at the 4-position of the 7-chloroquinoline (B30040) core can lead to compounds with significant anti-inflammatory potential. The structural features of this compound, with its chloro and dimethyl substitutions, may also confer anti-inflammatory activity, though specific experimental data is needed for confirmation.

Mechanistic Investigations of this compound Specific Interactions

A common mechanism for many anti-inflammatory compounds is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. nih.gov Molecular docking studies with other quinoline derivatives have suggested that they can occupy the active site of COX-2, thereby inhibiting its function. nih.gov The larger active site of COX-2 compared to COX-1 may allow for the selective binding of certain quinoline-based structures. nih.gov

Another key pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and iNOS. tbzmed.ac.irnih.gov Some quinolinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB. nih.gov This, in turn, suppresses the expression of downstream inflammatory mediators.

For example, studies on 7-chloro-4-(piperazin-1-yl)quinoline derivatives have shown that they can inhibit the gene expression of inflammatory markers such as COX-2, IL-6, IL-1β, and TNF-α. tbzmed.ac.ir This suggests an interaction with the upstream signaling pathways, possibly involving NF-κB. The specific interactions of this compound with these or other inflammatory targets would need to be elucidated through dedicated biochemical and cellular assays.

In Vitro Biochemical and Cell-Based Assay Systems for Activity Profiling

A variety of in vitro biochemical and cell-based assays are routinely employed to profile the anti-inflammatory activity of quinolin-4(1H)-one derivatives. These assays are crucial for understanding the compound's mechanism of action and for structure-activity relationship studies.

Cell-Based Assays:

Lipopolysaccharide (LPS)-Stimulated Macrophages: A widely used model involves the use of murine macrophage cell lines, such as RAW 264.7, or primary macrophages. tbzmed.ac.irepa.gov Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response. tbzmed.ac.irsciepub.com

Nitric Oxide (NO) Production Assay: The production of NO, a key inflammatory mediator, can be quantified in the cell culture supernatant using the Griess reagent. tbzmed.ac.ir A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.

Cytokine Production Assays: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) released into the cell culture medium can be measured using Enzyme-Linked Immunosorbent Assays (ELISA). epa.govnih.gov

Gene Expression Analysis: The effect of the compound on the expression of inflammatory genes can be assessed using techniques like real-time quantitative polymerase chain reaction (RT-qPCR) to measure mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β. tbzmed.ac.irnih.gov

Western Blotting: This technique can be used to determine the protein expression levels of key inflammatory mediators like iNOS and COX-2, as well as components of signaling pathways like NF-κB. tbzmed.ac.irnih.gov

Cell Viability Assays: It is essential to assess the cytotoxicity of the compounds to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used for this purpose. nih.gov

Biochemical Assays:

Cyclooxygenase (COX) Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. This helps in determining the compound's potency and selectivity. nih.gov

The following table summarizes some of the in vitro assays used for profiling the anti-inflammatory activity of quinoline derivatives.

| Assay Type | Model System | Measured Parameter | Purpose |

| Cell-Based | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | To assess the inhibition of a key inflammatory mediator. |

| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, IL-1β | To measure the reduction of pro-inflammatory cytokines. | |

| LPS-stimulated RAW 264.7 macrophages | iNOS, COX-2 mRNA | To determine the effect on the gene expression of inflammatory enzymes. | |

| RAW 264.7 macrophages | Cell Viability (MTT) | To rule out cytotoxicity as the cause of reduced inflammation. | |

| Biochemical | Purified COX-1 and COX-2 enzymes | Enzyme Activity | To directly measure the inhibition of COX enzymes and determine selectivity. |

Structure-Mechanism Relationships and Pharmacophore Development for Quinolin-4(1H)-one Derivatives

The development of pharmacophore models and the understanding of structure-activity relationships (SAR) are crucial for the rational design of more potent and selective quinolin-4(1H)-one derivatives as anti-inflammatory agents. nih.gov While a specific pharmacophore model for this compound is not available, general SAR principles for the quinolin-4(1H)-one scaffold have been established through various studies.

Key Structural Features Influencing Activity:

The Quinolin-4(1H)-one Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. researchgate.netmdpi.com The presence of the carbonyl group at the 4-position and the nitrogen atom at the 1-position are generally considered essential for many biological activities. mdpi.com

Substituents on the Benzenoid Ring: The nature and position of substituents on the carbocyclic part of the quinoline ring significantly impact the compound's activity.

Position 7: The 7-chloro substituent is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine. mdpi.com This substitution can influence the electronic properties and binding interactions of the molecule. In the context of anti-inflammatory activity, the 7-chloro group is part of the scaffold of active compounds. tbzmed.ac.irnih.gov

Position 6: The methyl group at the 6-position in this compound could potentially enhance lipophilicity, which may affect cell membrane permeability and target engagement.

Substituents on the Pyridinone Ring:

Position 3: The methyl group at the 3-position can influence the steric and electronic properties of the molecule. It is believed that the substituent at this position should be coplanar with the quinoline ring for optimal activity in some contexts. mdpi.com

Pharmacophore Modeling:

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For anti-inflammatory quinolinone derivatives, a pharmacophore model might include:

Hydrogen bond acceptors (e.g., the carbonyl oxygen).

Hydrogen bond donors (e.g., the N-H group).

Aromatic/hydrophobic regions (the quinoline ring system).

Specific locations for electron-withdrawing or electron-donating groups.

For instance, in the development of quinazolinone-based anti-inflammatory agents, pharmacophore modeling has been used to guide the synthesis of compounds with improved COX-2 inhibitory activity. nih.gov A similar approach could be applied to the quinolin-4(1H)-one scaffold to design derivatives with enhanced anti-inflammatory properties. The development of a specific pharmacophore for this compound and its analogs would require experimental data on a series of related compounds to derive a robust model.

The table below summarizes the general influence of substituents on the activity of quinolin-4(1H)-one derivatives based on existing literature.

| Position | Substituent Type | Potential Influence on Activity |

| 1 | N-H | Often essential for activity, can act as a hydrogen bond donor. |

| 3 | Small alkyl (e.g., methyl) | Can affect steric and electronic properties. |

| 4 | Carbonyl (=O) | Crucial for the quinolin-4(1H)-one scaffold, acts as a hydrogen bond acceptor. |

| 6 | Small alkyl (e.g., methyl) | May increase lipophilicity and affect pharmacokinetics. |

| 7 | Halogen (e.g., chloro) | Can modulate electronic properties and is present in many active derivatives. |

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Chloro 3,6 Dimethylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete structural assignment for 7-Chloro-3,6-dimethylquinolin-4(1H)-one can be achieved.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the N-H proton. The aromatic protons on the quinolinone ring are anticipated to appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm). The two methyl groups at the C3 and C6 positions would likely appear as sharp singlets in the upfield region (δ 2.0-2.5 ppm). The N-H proton typically presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would feature signals corresponding to the carbonyl carbon (C4), which is expected at the most downfield position (δ > 170 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The two methyl carbons would appear at the most upfield positions (δ 15-25 ppm).

2D-NMR: To confirm the assignments from 1D NMR, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would establish proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework and confirming the substitution pattern on the quinolinone core. researchgate.net

Predicted NMR Data for this compound Data is predicted based on the chemical structure and typical values for similar quinolinone derivatives.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH (Position 1) | 11.0 - 12.0 (broad s) | - |

| C2 | 7.5 - 7.8 (s) | 140 - 145 |

| C3-CH₃ | 2.0 - 2.3 (s) | 15 - 20 |

| C4 (C=O) | - | 175 - 180 |

| C5 | 7.8 - 8.1 (s) | 120 - 125 |

| C6-CH₃ | 2.2 - 2.5 (s) | 18 - 23 |

| C8 | 7.6 - 7.9 (s) | 125 - 130 |

| Aromatic Carbons | - | 115 - 140 |

| Quaternary Carbons | - | 120 - 150 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound (C₁₁H₁₀ClNO), HRMS would confirm its elemental composition. mdpi.com

The technique also provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., using Electrospray Ionization - ESI), the molecule can break apart into smaller, characteristic fragments. Studying these fragments helps to confirm the presence of specific structural motifs within the molecule. Plausible fragmentation for this compound could involve the loss of a methyl group, a chlorine atom, or the carbonyl group.

Predicted HRMS Data for this compound Calculated for the most abundant isotopes: ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₁ClNO⁺ | 208.0524 |

| [M]⁺ | C₁₁H₁₀ClNO⁺ | 207.0449 |

| [M-CH₃]⁺ | C₁₀H₇ClNO⁺ | 192.0211 |

| [M-Cl]⁺ | C₁₁H₁₀NO⁺ | 172.0757 |

| [M-CO]⁺ | C₁₀H₁₀ClN⁺ | 179.0524 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups. researchgate.net

For this compound, the IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group stretch, typically in the region of 1640-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, which is expected as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The C-Cl stretching vibration would be found in the fingerprint region, typically between 760-505 cm⁻¹. mdpi.com Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. nih.goviosrjournals.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (N-H) | 3200 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2980 |

| C=O Stretch | Ketone/Amide | 1640 - 1680 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Amine/Amide | 1250 - 1350 |

| C-Cl Stretch | Aryl Halide | 700 - 850 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen must match the theoretical values calculated from its molecular formula, C₁₁H₁₀ClNO. This technique provides crucial validation of the compound's stoichiometry and purity. asianpubs.org

Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.011 | 63.62% |

| Hydrogen | H | 1.008 | 4.85% |

| Chlorine | Cl | 35.453 | 17.08% |

| Nitrogen | N | 14.007 | 6.75% |

| Oxygen | O | 15.999 | 7.71% |

X-ray Diffraction (XRD) for Solid-State Conformational and Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. asianpubs.org For this compound, an XRD analysis would confirm the planarity of the quinolinone ring system and the geometry of the substituent groups. Furthermore, it would elucidate the crystal packing, identifying intermolecular interactions such as hydrogen bonding (e.g., involving the N-H and C=O groups) and π-π stacking between the aromatic rings, which govern the macroscopic properties of the crystalline material. researchgate.netmdpi.com

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. nih.gov A sample of this compound would be expected to show a single major peak in an HPLC chromatogram, with the purity typically calculated from the peak area percentage.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. nih.govspringernature.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating components of a mixture and identifying them based on their mass spectra. asdlib.orgchemijournal.com For instance, LC-MS could be used to monitor the synthesis of this compound, identifying the product, starting materials, and any byproducts in the reaction mixture. actascientific.com

Emerging Research Avenues and Future Trajectories for 7 Chloro 3,6 Dimethylquinolin 4 1h One

Rational Design and Synthesis of Functionally Tuned Quinolin-4(1H)-one Derivatives

For instance, in the context of drug discovery, molecular modeling studies on other quinolin-4(1H)-one derivatives have demonstrated the importance of specific substitutions for target binding. nih.gov By identifying the key pharmacophoric features, researchers can computationally design and then synthesize derivatives of 7-Chloro-3,6-dimethylquinolin-4(1H)-one with improved therapeutic potential. This may involve the introduction of various functional groups at positions amenable to chemical modification, such as the N1-position or the aromatic ring.

The synthesis of these functionally tuned derivatives can be achieved through a variety of established and emerging synthetic methodologies. The modular nature of many quinoline (B57606) syntheses allows for the systematic variation of substituents. researchgate.net

Table 1: Strategies for Rational Design of this compound Derivatives

| Design Strategy | Target Property | Example Modification |

|---|---|---|

| Bioisosteric Replacement | Improved Pharmacokinetics | Replacing a methyl group with a trifluoromethyl group. |

| Structure-Based Drug Design | Enhanced Target Binding | Introduction of a side chain to interact with a specific amino acid residue in a protein's active site. |

| Introduction of Fluorophores | Imaging Applications | Appending a fluorescent moiety to the quinolinone core. |

| Polymerizable Groups | Materials Science | Incorporation of a vinyl or acrylate (B77674) group for polymerization. |

Exploration of Novel Synthetic Methodologies and Reaction Discovery

The development of novel and efficient synthetic routes to this compound and its derivatives is crucial for advancing its research. While classical methods for quinolone synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, are well-established, there is a continuous drive for more sustainable, atom-economical, and versatile methodologies. mdpi.com

Recent advances in organic synthesis have introduced a plethora of new tools that can be applied to the construction of polysubstituted quinolin-4(1H)-ones. organic-chemistry.orgmdpi.com These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions. mdpi.com The application of these modern synthetic techniques could provide access to a wider range of derivatives of this compound that are not readily accessible through traditional methods.

Furthermore, reaction discovery efforts can uncover entirely new ways to construct the quinolin-4(1H)-one core or to modify the existing this compound scaffold. This could involve the exploration of novel starting materials, catalysts, or reaction conditions. The development of a concise and high-yielding synthesis is a key enabling step for any future applications of this compound.

Table 2: Modern Synthetic Approaches for Quinolin-4(1H)-one Scaffolds

| Synthetic Methodology | Key Features | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed Buchwald-Hartwig Amination | Forms C-N bonds efficiently. | Synthesis of N-aryl derivatives at the 1-position. |

| Copper-Catalyzed Ullmann Condensation | Forms C-O and C-S bonds. | Introduction of alkoxy or thioether substituents. |

| Rhodium-Catalyzed C-H Activation | Direct functionalization of C-H bonds. | Late-stage modification of the aromatic ring. |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times and improved yields. | Rapid and efficient synthesis of a library of derivatives. |

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research offers a powerful paradigm for accelerating the discovery and development of new quinolin-4(1H)-one-based molecules. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netdergipark.org.trdergipark.org.tr

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of its derivatives with biological targets, thereby guiding the rational design of more potent inhibitors or modulators. researchgate.net These in silico methods can help prioritize synthetic targets, reducing the time and resources required for experimental screening.

Furthermore, computational tools can aid in the interpretation of experimental data. For instance, theoretical calculations of NMR spectra or UV-Vis absorption profiles can help to confirm the structure of newly synthesized compounds and to understand their photophysical properties. The integration of these computational approaches will be instrumental in unlocking the full potential of the this compound scaffold.

Development of Quinolin-4(1H)-one Scaffolds for Chemical Biology Probes

The inherent fluorescence of many quinoline derivatives makes the this compound scaffold an attractive starting point for the development of chemical biology probes. researchgate.net These probes are invaluable tools for visualizing and studying biological processes in real-time. By strategically modifying the structure of this compound, it may be possible to create fluorescent probes that are selective for specific analytes, such as metal ions, reactive oxygen species, or particular enzymes.

The design of such probes often involves the incorporation of a recognition moiety that selectively interacts with the target analyte, and a signaling unit (the quinolin-4(1H)-one core) whose fluorescence properties are altered upon binding. This can lead to "turn-on" or "turn-off" fluorescent responses, or ratiometric sensing capabilities. researchgate.net The development of such probes based on the this compound framework could open up new avenues for bioimaging and diagnostics. researchgate.net

Applications in Advanced Materials and Catalysis

Beyond the realm of life sciences, the unique electronic and photophysical properties of the quinolin-4(1H)-one core suggest potential applications in advanced materials and catalysis. For instance, quinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. The specific substitution pattern of this compound may impart desirable properties for such applications.

In the field of catalysis, quinolin-4(1H)-one derivatives can act as ligands for transition metal complexes. The resulting coordination compounds could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the this compound ligand, influenced by the chloro and methyl substituents, could be fine-tuned to modulate the reactivity of the metal center. Further research in this area could lead to the discovery of novel and efficient catalysts for important chemical processes.

Q & A

Q. What are the established synthetic routes for 7-Chloro-3,6-dimethylquinolin-4(1H)-one, and what key intermediates are involved?

Methodological Answer: The compound is typically synthesized via solid-phase or solution-phase routes. A prominent method involves using anthranilates and bromoketones as key intermediates. For example, anthranilic acid derivatives undergo cyclization with bromoketones under reflux conditions, followed by chlorination and methylation steps to introduce the 7-chloro and 3,6-dimethyl groups . Alternative routes include ring-closing metathesis (RCM) for constructing the quinolinone core, which offers flexibility in introducing substituents .

Key Considerations:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions. For example, the downfield shift of the C4 carbonyl group (~180 ppm in -NMR) confirms quinolinone formation .

- X-Ray Crystallography : Resolves structural ambiguities, such as dihedral angles between fused rings (e.g., 57.84° between quinolinyl and benzene rings in related derivatives) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 222.05 for CHClNO) .

Q. What are the best practices for handling and storing this compound in a laboratory setting?

Methodological Answer:

- Safety Protocols : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the quinolinone ring .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes. For example, InCl-catalyzed cyclization under microwave conditions (360 W, 5 minutes) achieves 63% yield in related quinolinones, compared to 24–48 hours via conventional heating . Optimization Tips:

Q. How can researchers address contradictions in reported yields from different synthetic methods?

Methodological Answer: Discrepancies often arise from:

- Catalyst Efficiency : Compare InCl (63% yield) vs. Grubbs catalyst (variable yields due to sensitivity to moisture) .

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) favor cyclization but may increase side reactions .

Resolution Strategy: - Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent, catalyst loading).

- Validate reproducibility using standardized protocols (e.g., IUPAC guidelines for quinoline synthesis).

Q. What computational methods assist in understanding the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the C2 position in quinolinones is prone to electrophilic substitution .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., π-π stacking with TEM beta-lactamase in antibiotic studies) .

Software Tools: - Gaussian 16 for orbital energy calculations.

- PyMOL for visualizing binding poses in enzyme inhibition studies .

Q. How can structural modifications enhance the compound's biological activity?

Methodological Answer:

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF) at C2 to improve binding to malaria parasite DHODH enzymes .

- Linker Optimization : A five-atom alkyl chain between quinolinone and arylpiperazine moieties enhances CNS penetration (e.g., compound S6 in preclinical studies) .

Validation: - Use in vitro assays (e.g., Plasmodium falciparum growth inhibition) to correlate structure-activity relationships (SAR) .

Q. What are the challenges in analyzing supramolecular interactions in crystalline forms of this compound?

Methodological Answer:

- Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.89 Å) stabilize dimers, as seen in X-ray structures .

- π-π Stacking : Centroid distances of 3.94 Å between quinolinyl rings influence solubility and crystallinity .

Techniques: - Single-crystal XRD to map interaction networks.

- Hirshfeld surface analysis to quantify non-covalent forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.